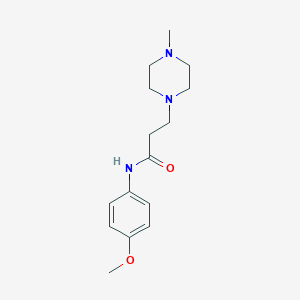![molecular formula C18H13ClFN3O B248868 3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the pyrazolopyridine class of compounds and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood. However, studies have shown that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation. It has also been found to have antitumor effects, which make it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is that it exhibits a range of biological activities, which makes it a versatile compound for research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific biological pathways.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One direction is to further investigate its mechanism of action and identify specific biological pathways that it targets. Another direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to identify analogs or derivatives of this compound that exhibit improved biological activity or reduced toxicity.
合成法
The synthesis of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one involves the reaction of 4-chloroaniline and 3-fluorobenzaldehyde with 2,3-butanedione in the presence of ammonium acetate and acetic acid. The reaction proceeds through a one-pot, three-component condensation reaction, and the final product is obtained after purification by column chromatography.
科学的研究の応用
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential applications in the development of new drugs. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
|---|---|
分子式 |
C18H13ClFN3O |
分子量 |
341.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H13ClFN3O/c19-12-6-4-10(5-7-12)17-16-14(11-2-1-3-13(20)8-11)9-15(24)21-18(16)23-22-17/h1-8,14H,9H2,(H2,21,22,23,24) |
InChIキー |
YRESJNCXKRKYGY-UHFFFAOYSA-N |
異性体SMILES |
C1C(C2=C(NNC2=NC1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F |
SMILES |
C1C(C2=C(NNC2=NC1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F |
正規SMILES |
C1C(C2=C(NNC2=NC1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(4-Chlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B248795.png)
methanone](/img/structure/B248796.png)





![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)